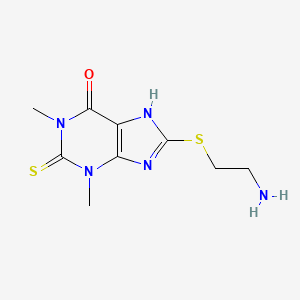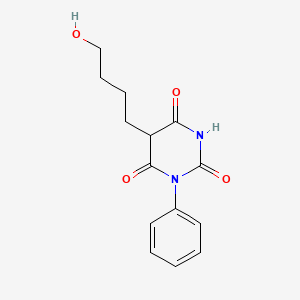
5-(4-Hydroxybutyl)-1-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxybutyl)-1-phenylbarbituric acid: Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid and 4-hydroxybutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the barbituric acid core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 5-(4-Oxobutyl)-1-phenylbarbituric acid.
Reduction: Formation of 5-(4-Hydroxybutyl)-1-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex barbiturate derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to enzyme inhibition and receptor binding.
Medicine:
- Potential use as a sedative or anesthetic agent.
- Explored for its anticonvulsant properties.
Industry:
- Utilized in the development of pharmaceuticals and chemical intermediates.
- Potential applications in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The hydroxyl group in the 4-hydroxybutyl side chain may also contribute to its binding affinity and overall pharmacological effects.
Comparaison Avec Des Composés Similaires
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its anesthetic effects.
Thiopental: A barbiturate used for induction of anesthesia.
Comparison:
Uniqueness: The presence of the 4-hydroxybutyl group in 5-(4-Hydroxybutyl)-1-phenylbarbituric acid distinguishes it from other barbiturates, potentially enhancing its pharmacological properties and applications.
Binding Affinity: The hydroxyl group may increase its binding affinity to GABA receptors compared to other barbiturates.
Propriétés
Numéro CAS |
21367-95-3 |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5-(4-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h1-3,6-7,11,17H,4-5,8-9H2,(H,15,18,20) |
Clé InChI |
VIIWBPFNMLPGGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


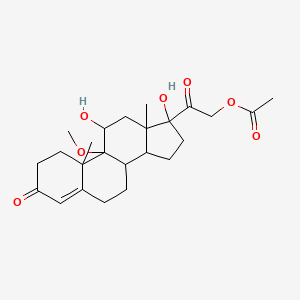

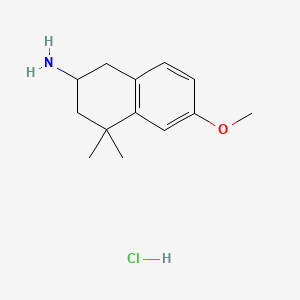
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
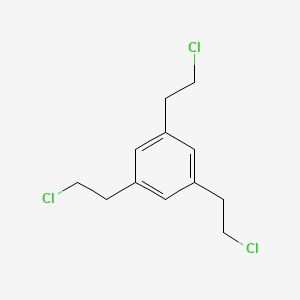
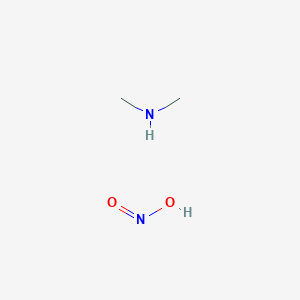

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

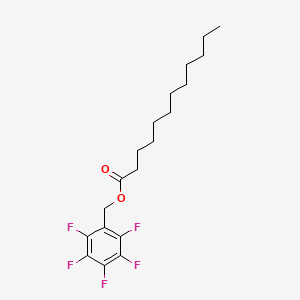
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
